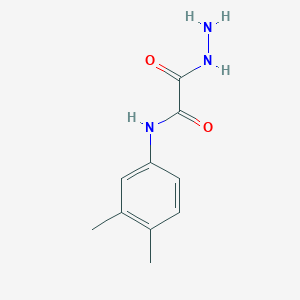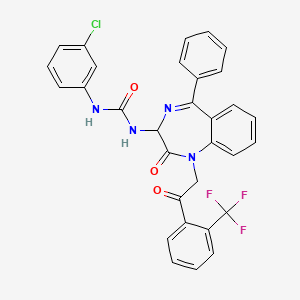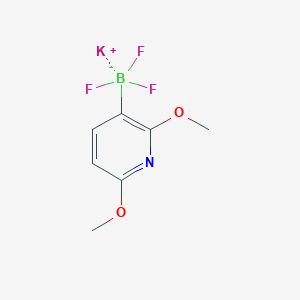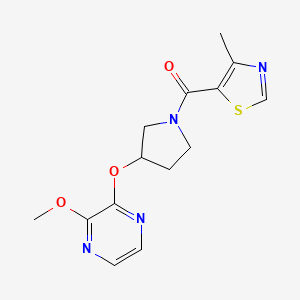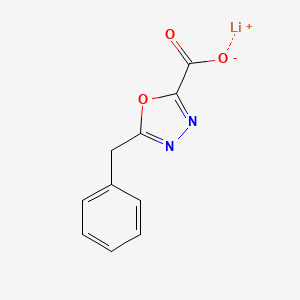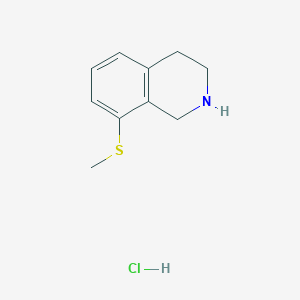
8-Methylsulfanyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methylsulfanyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the CAS Number: 2344685-83-0 . It has a molecular weight of 215.75 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13NS.ClH/c1-12-10-4-2-3-8-5-6-11-7-9 (8)10;/h2-4,11H,5-7H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 215.75 .Aplicaciones Científicas De Investigación
Neurodegenerative Disease Research
This compound has been identified as a potential therapeutic agent in the treatment of neurodegenerative diseases. Its structure is similar to that of natural isoquinoline alkaloids, which are known to exhibit neuroprotective effects. Researchers are exploring its efficacy in mitigating symptoms associated with conditions such as Parkinson’s and Alzheimer’s disease .
Infectious Disease Treatment
The analogs of tetrahydroisoquinoline, including 8-Methylsulfanyl-1,2,3,4-tetrahydroisoquinoline, have shown diverse biological activities against various infective pathogens. This makes it a valuable scaffold for developing new antibacterial and antiviral agents .
Cancer Therapeutics
Due to its ability to interact with biological macromolecules, this compound is being studied for its potential use in cancer treatment. It could serve as a lead compound for the development of novel chemotherapeutic agents that target specific pathways involved in cancer cell proliferation .
Chemical Synthesis and Drug Design
The compound serves as a key intermediate in the synthesis of more complex chemical entities. Its versatility allows for the creation of a wide range of derivatives, which can be screened for various pharmacological activities as part of drug discovery programs .
Material Science
In material science, the compound’s unique properties are being investigated for the development of new materials with specific characteristics, such as enhanced conductivity or biocompatibility .
Analytical Chemistry
As a standard compound in analytical chemistry, it is used to calibrate instruments and validate analytical methods. Its well-defined structure and properties make it an ideal candidate for such applications .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Direcciones Futuras
1,2,3,4-Tetrahydroisoquinoline derivatives, such as 8-Methylsulfanyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, have garnered a lot of attention in the scientific community due to their diverse biological activities . Future research will likely continue to explore the biological potential of these compounds, their structural–activity relationship (SAR), and their mechanism of action .
Propiedades
IUPAC Name |
8-methylsulfanyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NS.ClH/c1-12-10-4-2-3-8-5-6-11-7-9(8)10;/h2-4,11H,5-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFJQRPGBFPPRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1CNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methylsulfanyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

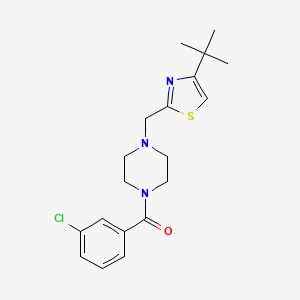

![1-[4-[3-Methyl-3-(2,2,2-trifluoroethyl)azetidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2939996.png)
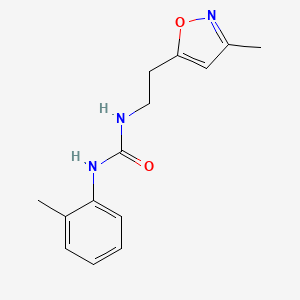
![3-((2-Fluorobenzyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2939999.png)
![2-[3,5-Bis(trifluoromethyl)anilino]-N-(cyanomethyl)acetamide](/img/structure/B2940000.png)
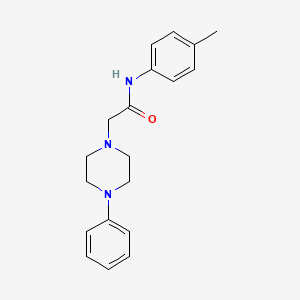
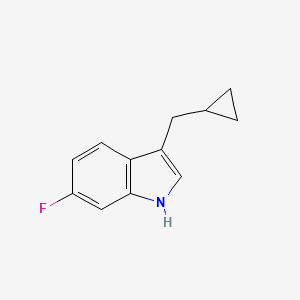
![N-(2-methoxyphenyl)-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2940007.png)
